3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine

Overview

Description

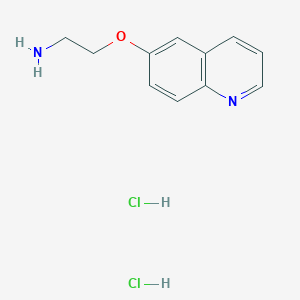

“3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .Scientific Research Applications

Organic Synthesis and Catalysis

- The research on organocatalytic conjugate additions has shown high regio- and enantioselectivity, with a specific study demonstrating the catalytic addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, highlighting the importance of silyl groups in reactivity and selectivity (Chowdhury & Ghosh, 2009).

Material Science

- Polyimides based on novel pyridine-containing diamines have been synthesized, offering insights into the development of materials with good thermal stability, mechanical properties, and low water uptake. Such research points to applications in advanced materials engineering (Yan et al., 2011).

Molecular Interactions and Structural Characterization

- Studies have investigated the structural characterization and interaction products of compounds containing the trifluoromethyl group, providing foundational knowledge for developing potential medicinal or industrial chemicals (Chernov'yants et al., 2011).

Advanced Functional Materials

- The development of soluble fluorinated polyamides and polyimides demonstrates the pursuit of materials with specific properties such as solubility in organic solvents, thermal stability, and mechanical strength. This research is crucial for applications in electronics, coatings, and other high-performance materials (Liu et al., 2013).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrolidine derivatives interact with their targets, leading to changes in the biological system .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the pyrrolidine ring structure contributes to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately influencing cellular behavior and function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy and potency. In in vitro studies, the compound has shown sustained effects on cellular function over extended periods, indicating its potential for long-term applications . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, with certain dosages required to achieve specific biological outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The trifluoromethyl group in the compound can also undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body . The presence of the trifluoromethyl group enhances the compound’s affinity for certain transporters, influencing its uptake and distribution in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s presence in the nucleus allows it to interact with transcription factors and other regulatory proteins, influencing gene expression and cellular behavior . In the mitochondria, the compound can affect mitochondrial function and energy production, further impacting cellular metabolism .

Properties

IUPAC Name |

3,3-dimethyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFITVPOREJWMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)

amine](/img/structure/B1492468.png)

![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)